N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives
The synthesis of N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves key intermediates and reactions that lead to various derivatives with potential biological activities. For instance, Fadda et al. (2013) described the synthesis of new tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine derivatives, highlighting the versatility of pyrimidine derivatives in generating diverse chemical structures Fadda et al., 2013.
Antimicrobial and Anticancer Properties
Several studies have focused on the antimicrobial and anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, Kolisnyk et al. (2015) synthesized a series of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides and found them to exhibit significant antimicrobial activity against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans Kolisnyk et al., 2015. Additionally, Verma and Verma (2022) explored the synthesis of pyrimidine derivatives clubbed with thiazolidinone, demonstrating their antimicrobial and anticancer activities against various bacterial and fungal strains, as well as HeLa cervical cancer cell lines Verma & Verma, 2022.
Structural Modifications and Biological Evaluation
Research has also delved into structural modifications of thiazolo[3,2-a]pyrimidine derivatives to enhance their biological activities. Hebishy et al. (2020) provided insights into the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity, which underscores the potential of these compounds in antiviral research Hebishy et al., 2020.
Future Directions
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Mode of Action
It’s worth noting that thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Compounds of the thiazolo[3,2-a]pyrimidine class have been associated with a variety of biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Some thiazolo[3,2-a]pyrimidine derivatives have shown significant antibacterial and antitubercular activities .
Properties
IUPAC Name |
N-benzyl-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-17(10-11-5-3-2-4-6-11)13(19)12-9-16-15-18(14(12)20)7-8-21-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJPVFYWXTSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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